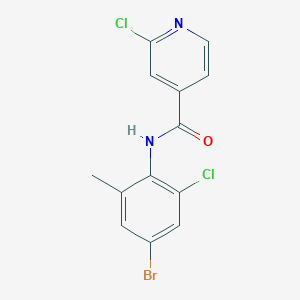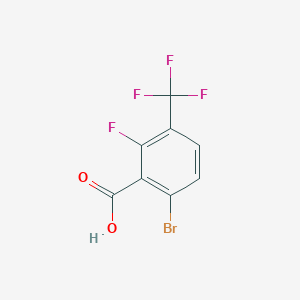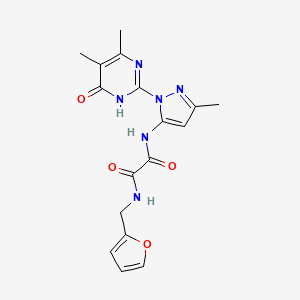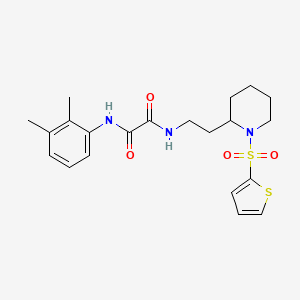
N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemistry and Synthesis
The chemical compound N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide, due to its complex structure, plays a significant role in various chemical reactions and synthesis processes. For instance, studies have demonstrated its potential in forming novel heterocyclic compounds. Tornus et al. (1995) explored the reactions of N-sulfonylalkylamines with ynamines, leading to the formation of different s,n-heterocycles, which might imply a similar utility for the compound due to its related functional groups (Tornus, Schaumann, Mayer, & Adiwidjaja, 1995).
Mamedov et al. (2016) developed a one-pot synthetic approach to oxalamides, showcasing the compound's significance in creating valuable intermediates for pharmaceuticals and agrochemicals. This suggests its use in generating di- and mono-oxalamides, demonstrating its versatility in organic synthesis (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Insecticidal Activity
The structure of N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide hints at potential insecticidal properties. Flubendiamide, for instance, a compound with a similarly complex structure, has been noted for its strong insecticidal activity, especially against lepidopterous pests. This relationship could indicate the compound's possible use in agricultural pest management (Tohnishi, Nakao, Furuya, Seo, Kodama, Tsubata, Fujioka, Kodama, Hirooka, & Nishimatsu, 2005).
Pharmacological Potentials
Compounds with sulfonyl and oxalamide groups have been studied for various pharmacological activities. Tucker et al. (1988) investigated nonsteroidal antiandrogens, highlighting the structural importance of sulfone and sulfoxide groups in developing potent antiandrogens. This suggests that N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide could have potential applications in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Material Science
In material science, the compound's structural components suggest its utility in developing new materials. Hayashi and Takasu (2015) explored the synthesis of electrophoretic and biocompatible polymers initiated by perfluoroalkanesulfoneimides, indicating that similar structures could be instrumental in creating advanced materials for medical and technological applications (Hayashi & Takasu, 2015).
properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O5S/c23-17-9-10-18(24)19(14-17)33(30,31)27-12-5-13-32-20(27)15-26-22(29)21(28)25-11-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-10,14,20H,4-5,8,11-13,15H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTSIYVIXXHOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2697096.png)

![N-(5-methyl-3-isoxazolyl)-2-[(6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2697099.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2697101.png)


![Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)](/img/no-structure.png)


![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)